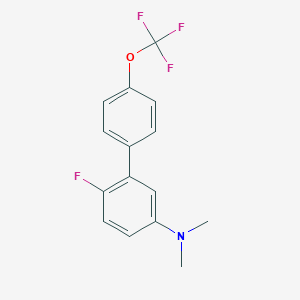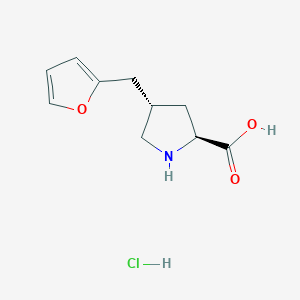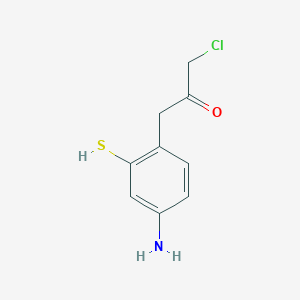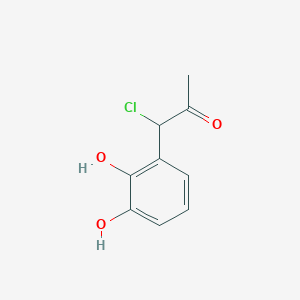
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3O2S and a molecular weight of 278.29 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, such as the use of radical initiators and appropriate solvents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and trifluoromethylthio groups can be substituted with other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-2-one include:
1-(4-Ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the ethoxy and trifluoromethylthio groups.
1-(3-Ethoxy-4-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of the ketone group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13F3O2S |
|---|---|
Molekulargewicht |
278.29 g/mol |
IUPAC-Name |
1-[3-ethoxy-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3O2S/c1-3-17-10-7-9(6-8(2)16)4-5-11(10)18-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
InChI-Schlüssel |
IWNFYWPFUMLTEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)CC(=O)C)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)




![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)






